molecular formula C15H18N2O3S2 B2723920 3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide CAS No. 1984073-10-0

3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide

Cat. No.: B2723920
CAS No.: 1984073-10-0
M. Wt: 338.44
InChI Key: WRBURJJHNCIJDI-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of the sulfonyl and carboxamide groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding . These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both sulfonyl and carboxamide groups enhances its ability to interact with biological targets and participate in various chemical reactions .

Properties

IUPAC Name

3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)17(3)13-8-9-21-14(13)15(16)18/h4-10H,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBURJJHNCIJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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